
SchisantherinM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schisantherin M is a natural bioactive compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Schisantherin M typically involves the extraction from Schisandra chinensis fruit. Common extraction methods include ultrasonic extraction and a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
Industrial production of Schisantherin M involves large-scale extraction processes. The fruit of Schisandra chinensis is harvested, dried, and then subjected to ultrasonic extraction. The extract is further purified using macroporous resin to obtain a high-purity product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Schisantherin M undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Schisantherin M can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Schisantherin M has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan derivatives and their chemical properties.
Biology: Investigated for its effects on neural progenitor cell regeneration and differentiation.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
Mecanismo De Acción
Schisantherin M exerts its effects through various molecular targets and pathways. It has been shown to regulate the expression of cell division control protein 42 (Cdc42), which plays a crucial role in cytoskeletal rearrangement and cell polarization. This regulation enhances neural progenitor cell proliferation and differentiation, providing potential therapeutic benefits for stroke recovery .
Comparación Con Compuestos Similares
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Uniqueness
Schisantherin M is unique due to its specific molecular structure and its potent neuroprotective effects. While other lignans like Schisandrin A, B, and C also exhibit pharmacological properties, Schisantherin M has shown a distinct ability to promote neural progenitor cell regeneration, making it a promising candidate for neurodegenerative disease research .
Propiedades
Fórmula molecular |
C32H36O10 |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9+,16-10+/t17-,18+,25-,26-/m1/s1 |
Clave InChI |
QJQXHPKTQSZRKQ-DRUXWTRKSA-N |
SMILES isomérico |
C/C=C(/C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C/C)/C)OC)OC)\C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


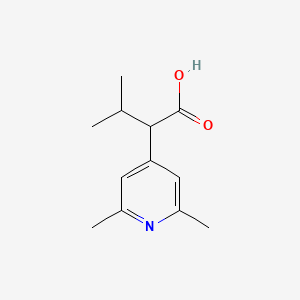
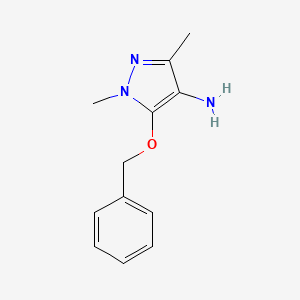
![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)
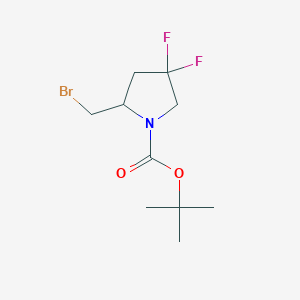
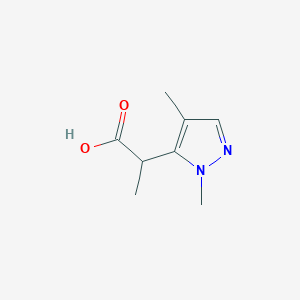
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
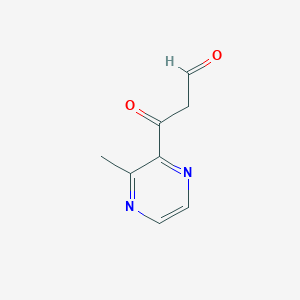
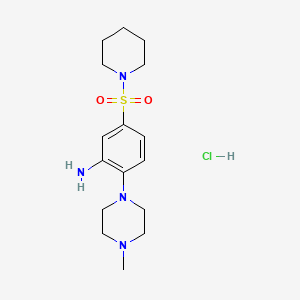
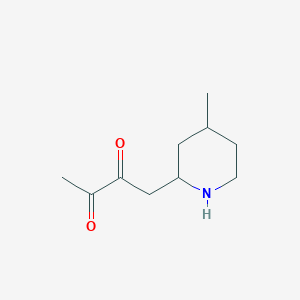
![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)

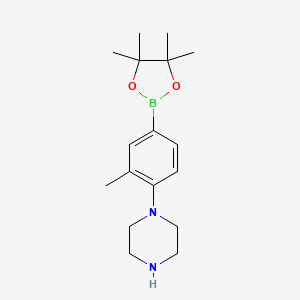
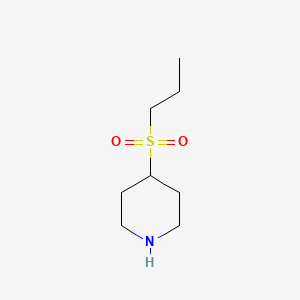
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
